

What are the chemical properties of L-Pyroglutamic acid-13C5?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Pyroglutamic acid-13C5

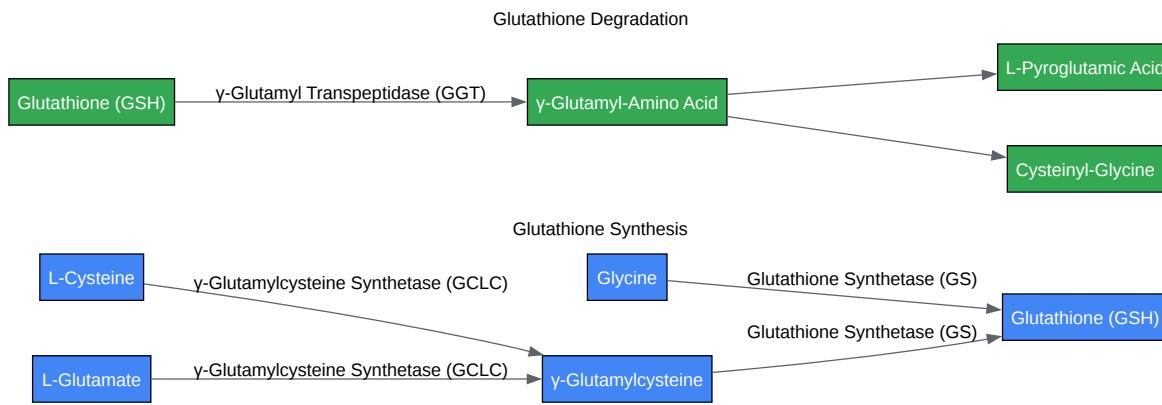
Cat. No.: B12365748

[Get Quote](#)

L-Pyroglutamic Acid-13C5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of **L-Pyroglutamic acid-13C5**, a stable isotope-labeled compound crucial for quantitative proteomics and metabolomics. This document details its physical and chemical characteristics, its role in metabolic pathways, and provides a foundational experimental protocol for its use as an internal standard in mass spectrometry.


Core Chemical Properties

L-Pyroglutamic acid-13C5 is a non-radioactive, stable isotope-labeled analog of L-pyroglutamic acid. The five carbon atoms in its structure are replaced with the heavy isotope ¹³C, resulting in a known mass shift that allows for its use as an internal standard in quantitative mass spectrometry-based analyses.^[1] Its identical chemical and physical properties to the endogenous compound ensure it behaves similarly during sample preparation and analysis, correcting for variability.^[1]

Property	Value	Reference
Chemical Name	(S)-5-oxopyrrolidine-2-carboxylic-2,3,4,5- ¹³ C ₄ acid- ¹³ C	[1]
Molecular Formula	¹³ C ₅ H ₇ NO ₃	[1]
Molecular Weight	134.08 g/mol	[1]
Unlabeled Molecular Weight	129.11 g/mol	
CAS Number	55443-56-6	[1]
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, and ethanol.	[2]
Isotopic Purity	Typically ≥99%	[1]

Role in the Glutathione Metabolism Pathway

L-Pyroglutamic acid is an important intermediate in the glutathione metabolism pathway.[3] Glutathione (GSH) is a critical antioxidant, and its synthesis and degradation are tightly regulated. L-Pyroglutamic acid is formed from L-glutamate. The pathway involves several key enzymes responsible for the synthesis and breakdown of glutathione.

[Click to download full resolution via product page](#)

Caption: Simplified overview of the Glutathione metabolism pathway.

Experimental Protocols: Use as an Internal Standard

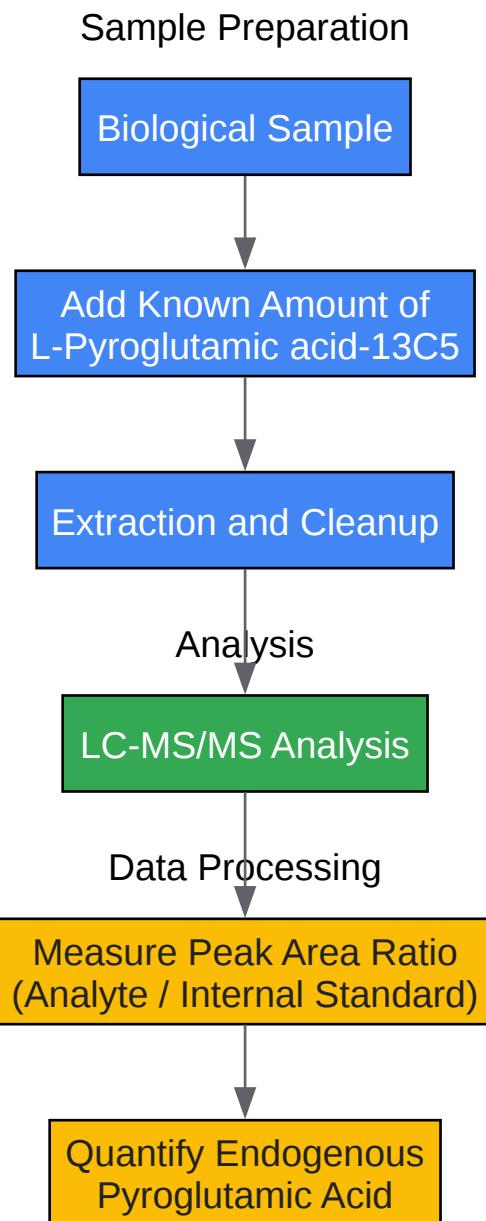
L-Pyroglutamic acid-13C5 is widely used as an internal standard for the accurate quantification of endogenous L-pyroglutamic acid in biological samples by isotope dilution mass spectrometry (IDMS).^[4] The following is an example protocol adapted from a published method for the analysis of pyroglutamic acid, glutamine, and glutamic acid in biological matrices. This protocol may require optimization for specific applications and instrumentation.

Sample Preparation (Example for Plasma)

- Thawing: Thaw frozen plasma samples on ice.

- Aliquoting: Aliquot 50 μ L of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.
- Internal Standard Spiking: Add a known amount of **L-Pyroglutamic acid-13C5** solution to each sample. The final concentration of the internal standard should be optimized based on the expected endogenous concentration of pyroglutamic acid.
- Protein Precipitation: Add a protein precipitation agent (e.g., 2 volumes of acetonitrile) to each tube.
- Vortexing and Centrifugation: Vortex the tubes thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Dilution: Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% acetic acid) to the desired final concentration for LC-MS/MS analysis.[\[5\]](#)

LC-MS/MS Analysis


The following table outlines example parameters for an LC-MS/MS method for the analysis of pyroglutamic acid. These parameters are based on a published method and should be optimized for the specific instrument used.[\[4\]](#)

Parameter	Recommended Setting
LC Column	Zorbax SB C-18 (3.0 × 100 mm, 1.8 µm particle size) or equivalent
Mobile Phase A	Water with 0.3% HFBA and 0.5% formic acid
Mobile Phase B	Acetonitrile with 0.3% HFBA and 0.5% formic acid
Gradient	2% to 30% B over 2 min, then to 40% B over 2.1 min, then to 90% B over 0.8 min, hold for 0.6 min, then return to 2% B.
Flow Rate	0.3 mL/min
Injection Volume	5.0 µL
Ionization Mode	Positive Electrospray Ionization (ESI)
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Pyroglutamic Acid)	Precursor Ion (m/z) 130.0 → Product Ion (m/z) 84.1 and 56.1
MRM Transition (L-Pyroglutamic acid-13C5)	Precursor Ion (m/z) 135.0 → Product Ion (m/z) 89.1 and 61.1 (example, requires optimization)
Collision Energy	Optimize for specific instrument
Fragmentor Voltage	Optimize to minimize in-source fragmentation and cyclization

Note on In-Source Cyclization: It is important to be aware that glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid during LC-MS/MS analysis.^[4] Chromatographic separation of these analytes is crucial for accurate quantification. The use of **L-Pyroglutamic acid-13C5** as an internal standard helps to correct for any analytical variability but does not prevent this in-source conversion.

Workflow for Stable Isotope Dilution Analysis

The general workflow for using **L-Pyroglutamic acid-13C5** as an internal standard in a quantitative analysis is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Pyroglutamic Acid-13C5 | LGC Standards [lgcstandards.com]
- 2. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of L-Pyroglutamic acid-13C5?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12365748#what-are-the-chemical-properties-of-l-pyroglutamic-acid-13c5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com